6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976589
InChI: InChI=1S/C21H13Cl2NO3/c22-15-4-3-14(18(23)9-15)12-26-16-5-6-17-19(10-16)27-20(21(17)25)8-13-2-1-7-24-11-13/h1-11H,12H2/b20-8-
SMILES:
Molecular Formula: C21H13Cl2NO3
Molecular Weight: 398.2 g/mol

6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

CAS No.:

Cat. No.: VC14976589

Molecular Formula: C21H13Cl2NO3

Molecular Weight: 398.2 g/mol

* For research use only. Not for human or veterinary use.

6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one -

Specification

Molecular Formula C21H13Cl2NO3
Molecular Weight 398.2 g/mol
IUPAC Name (2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Standard InChI InChI=1S/C21H13Cl2NO3/c22-15-4-3-14(18(23)9-15)12-26-16-5-6-17-19(10-16)27-20(21(17)25)8-13-2-1-7-24-11-13/h1-11H,12H2/b20-8-
Standard InChI Key MTXQNQWLZWVEJU-ZBKNUEDVSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Canonical SMILES C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Introduction

Structural Features

  • Molecular Formula: The molecular formula for benzo[b]furan derivatives typically includes a benzo[b]furan core with various substituents. For 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one, the formula would likely involve a combination of carbon, hydrogen, oxygen, nitrogen, and chlorine atoms.

  • Substituents: The presence of a 2,4-dichlorophenyl group and a 3-pyridylmethylene moiety suggests potential biological activity due to the electron-withdrawing and donating properties of these groups.

Synthesis Methods

Benzo[b]furan derivatives can be synthesized through various methods, including:

  • Larock-type coupling: This involves the reaction of o-iodophenol with 3-silyl-1-arylpropinone to form benzo[b]furan derivatives .

  • Palladium-catalyzed reactions: These are often used for cross-coupling reactions to introduce different substituents onto the benzo[b]furan core .

Biological Activities

Benzo[b]furan derivatives have been studied for their:

  • Anticancer activity: Modifications to the benzo[b]furan ring, such as the introduction of methoxy or methyl groups, can enhance antiproliferative activity .

  • Anti-inflammatory and antimicrobial properties: These activities are often influenced by the specific substituents on the benzo[b]furan core .

Potential Applications

Given the structural similarities to other biologically active compounds, 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one could have potential applications in:

  • Oncology: As a candidate for anticancer drug development.

  • Infectious diseases: Due to possible antimicrobial properties.

Data Table: Comparison of Benzo[b]furan Derivatives

Compound NameStructure FeaturesNotable Biological Activities
6-Methoxybenzo[b]furan-3-oneMethoxy substitutionNeuroprotective effects
4-Methoxyphenylbenzo[b]furanMethoxy groupAnti-inflammatory properties
5-(4-Chlorophenyl)-benzo[b]furanChlorophenyl substitutionAntimicrobial activity
6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-oneDichlorophenyl and thienylmethylene groupsPotential anticancer activity

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